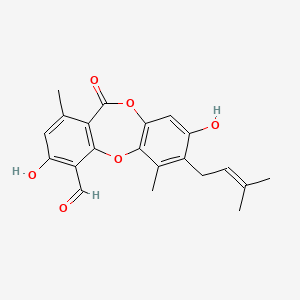
Moracizina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La moricicina ha sido ampliamente estudiada por sus propiedades antiarrítmicas. Se ha demostrado que es eficaz para suprimir las despolarizaciones ventriculares prematuras y la taquicardia ventricular no sostenida . Además, se ha encontrado que la moricicina tiene actividades de modulación del reloj, particularmente en el alargamiento del período circadiano de los osciladores celulares . Esta propiedad puede tener relevancia clínica contra las enfermedades cardíacas .
Mecanismo De Acción
La moricicina actúa inhibiendo la rápida corriente de sodio hacia adentro a través de las membranas celulares miocárdicas . Esta acción disminuye la excitabilidad, la velocidad de conducción y la automaticidad en el corazón, lo que resulta en una mejoría del ritmo cardíaco . La moricicina también tiene una potente actividad anestésica local y efectos estabilizadores de la membrana .
Análisis Bioquímico
Biochemical Properties
Moracizine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits potent local anesthetic activity and membrane-stabilizing effects. Moracizine decreases excitability, conduction velocity, and automaticity in cardiac tissues by slowing atrioventricular nodal and His-Purkinje conduction . It also decreases the action potential duration in Purkinje fibers and increases the effective refractory period/action potential duration ratio . These interactions are essential for its antiarrhythmic properties.
Cellular Effects
Moracizine affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Moracizine’s ability to stabilize cell membranes and reduce excitability is critical for its therapeutic effects in treating arrhythmias . Additionally, it impacts the expression of genes involved in ion channel regulation and cardiac muscle contraction, thereby influencing overall cardiac function.
Molecular Mechanism
The molecular mechanism of moracizine involves its binding interactions with sodium channels in cardiac cells. By inhibiting sodium influx during the action potential, moracizine reduces the maximum rate of phase 0 depolarization without affecting the action potential amplitude or maximum diastolic potential . This inhibition leads to decreased excitability and conduction velocity, which are vital for its antiarrhythmic effects. Moracizine also interacts with other ion channels and receptors, contributing to its overall pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of moracizine change over time due to its stability, degradation, and long-term impact on cellular function. Moracizine undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 38% . Its elimination half-life varies between 3-4 hours in healthy volunteers and 6-13 hours in patients with cardiac disease . Long-term studies have shown that moracizine can maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use.
Dosage Effects in Animal Models
The effects of moracizine vary with different dosages in animal models. At therapeutic doses, moracizine effectively suppresses ventricular arrhythmias and improves cardiac function. At higher doses, it may exhibit toxic or adverse effects, including proarrhythmic events and negative impacts on cardiac contractility . Threshold effects have been observed, where the efficacy of moracizine plateaus beyond a certain dosage, indicating the importance of dose optimization in clinical settings.
Metabolic Pathways
Moracizine is involved in several metabolic pathways, primarily through hepatic metabolism. It undergoes extensive first-pass metabolism and is further metabolized after entering the circulation . Enzymes such as cytochrome P450 play a significant role in its biotransformation, leading to the formation of pharmacologically active metabolites . These metabolites contribute to the overall therapeutic effects and pharmacokinetics of moracizine.
Transport and Distribution
Moracizine is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (approximately 95%), which influences its distribution and bioavailability . Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues, particularly the heart. The distribution of moracizine is crucial for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of moracizine is essential for its activity and function. It primarily targets cardiac cells, where it interacts with ion channels and receptors on the cell membrane . Post-translational modifications and targeting signals direct moracizine to specific compartments within the cell, ensuring its precise action on cardiac tissues. This localization is vital for its antiarrhythmic effects and overall pharmacological profile.
Métodos De Preparación
La síntesis de moricicina implica varios pasos. La reacción entre N-fenil-1,3-bencendiamina y cloroformato de etilo produce un intermedio carbamato . Este intermedio se trata luego con azufre y yodo para formar un derivado de fenotiazina . El siguiente paso implica la formación de una amida con cloruro de 3-cloropropionilo . Finalmente, la alquilación de morfolina por sustitución nucleofílica en el cloro de la cadena lateral produce moricicina .
Los métodos de producción industrial para el clorhidrato de moricicina implican el contacto de la base libre de moricicina con gas clorhídrico en disolventes orgánicos anhidros como tolueno o éter dietílico . Este proceso da como resultado la formación de clorhidrato de moricicina cristalino que está sustancialmente libre de agua ocluida .
Análisis De Reacciones Químicas
La moricicina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen azufre, yodo y cloruro de 3-cloropropionilo . Los principales productos formados a partir de estas reacciones incluyen derivados de fenotiazina y amidas .
Comparación Con Compuestos Similares
La moricicina es similar a otros agentes antiarrítmicos de clase I como la flecainida y la encainida . difiere en su capacidad para acortar la duración del potencial de acción en el tejido ventricular . A diferencia de otros derivados de fenotiazina, la moricicina no tiene actividad antagonista de la dopamina y una baja incidencia de efectos significativos en el sistema nervioso central . Esto la hace única entre su clase .
Compuestos similares incluyen:
- Flecainida
- Encainida
- Disopiramida
- Quinidina
Estos compuestos comparten propiedades antiarrítmicas similares, pero difieren en sus mecanismos de acción específicos y perfiles de efectos secundarios .
Propiedades
IUPAC Name |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVWMNBEHXPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023335 | |
| Record name | Moricizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L | |
| Record name | SID50086819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes. | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31883-05-3 | |
| Record name | Moricizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moricizine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moricizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moracizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORICIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GT1D0TMX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-157 °C, 156 - 157 °C | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


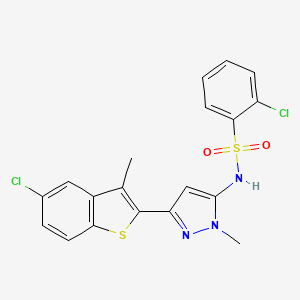


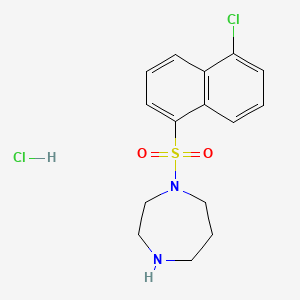

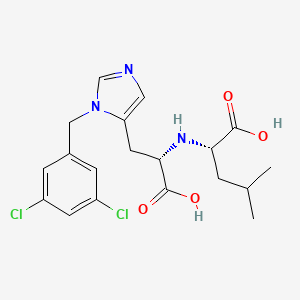
![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

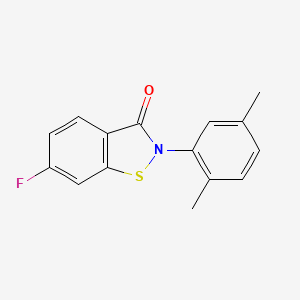
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)



